2,3,6-Triphenylpyrimidine-4(3H)-thione
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Overview
Description
2,3,6-Triphenylpyrimidine-4(3H)-thione is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significance in various biological processes. The compound’s structure consists of a pyrimidine ring substituted with three phenyl groups and a thione group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenylpyrimidine-4(3H)-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde derivatives with thiourea in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Triphenylpyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,3,6-Triphenylpyrimidine-4(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3,6-Triphenylpyrimidine-4(3H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrimidine: Lacks the thione group, which may affect its reactivity and biological activity.
2,3,5-Triphenylpyrimidine-4(3H)-thione: Similar structure but different substitution pattern, leading to variations in properties.
Uniqueness
2,3,6-Triphenylpyrimidine-4(3H)-thione is unique due to its specific substitution pattern and the presence of the thione group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89070-06-4 |
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Molecular Formula |
C22H16N2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2,3,6-triphenylpyrimidine-4-thione |
InChI |
InChI=1S/C22H16N2S/c25-21-16-20(17-10-4-1-5-11-17)23-22(18-12-6-2-7-13-18)24(21)19-14-8-3-9-15-19/h1-16H |
InChI Key |
YEXABEAVBJUPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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